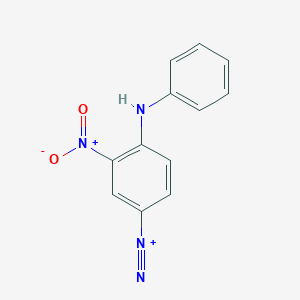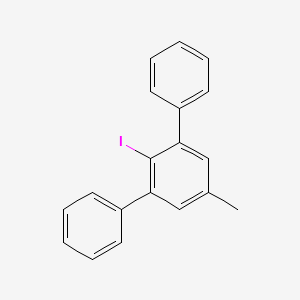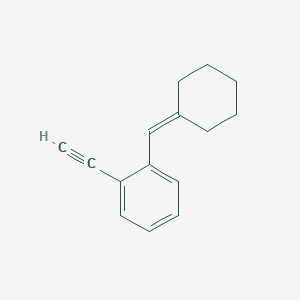
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is an organic compound with a complex structure that includes a benzoyloxy group, a methoxy group, and a methylhexenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of a suitable alcohol with benzoyl chloride, followed by the introduction of the methoxy group through methylation reactions. The final step often involves the formation of the hexenoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzoyloxy group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoyloxy derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyloxy derivatives: Compounds with similar benzoyloxy groups but different backbones.
Methoxy derivatives: Compounds with methoxy groups attached to different structures.
Hexenoic acid derivatives: Compounds with variations in the hexenoic acid backbone.
Uniqueness
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
864514-16-9 |
|---|---|
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(2S,3S)-2-benzoyloxy-3-methoxy-5-methylhex-5-enoic acid |
InChI |
InChI=1S/C15H18O5/c1-10(2)9-12(19-3)13(14(16)17)20-15(18)11-7-5-4-6-8-11/h4-8,12-13H,1,9H2,2-3H3,(H,16,17)/t12-,13-/m0/s1 |
Clave InChI |
KRTGBOCHSHYANV-STQMWFEESA-N |
SMILES isomérico |
CC(=C)C[C@@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC |
SMILES canónico |
CC(=C)CC(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)


![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)


![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
